2-Benzyl-1-oxa-8-azaspiro[4.5]decane

Catalog No.
S14411839
CAS No.
M.F
C15H21NO
M. Wt
231.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-1-oxa-8-azaspiro[4.5]decane

Product Name

2-Benzyl-1-oxa-8-azaspiro[4.5]decane

IUPAC Name

2-benzyl-1-oxa-8-azaspiro[4.5]decane

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)12-14-6-7-15(17-14)8-10-16-11-9-15/h1-5,14,16H,6-12H2

InChI Key

ZDMLVEZGLHXLIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC1CC3=CC=CC=C3

2-Benzyl-1-oxa-8-azaspiro[4.5]decane is a structurally complex, bifunctional spirocyclic scaffold utilized in modern medicinal chemistry to impart three-dimensional character to drug candidates. Featuring a piperidine ring spiro-fused to a tetrahydrofuran core with a pre-installed benzyl vector, this compound serves as an advanced building block for hit-to-lead optimization. By providing an elevated fraction of sp3-hybridized carbons (Fsp3) and a sterically defined hydrophobic anchor, it addresses common liabilities associated with flat aromatic or simple heterocycles, such as poor aqueous solubility and high metabolic clearance [1]. For procurement and process chemistry teams, sourcing this pre-functionalized spirocycle eliminates multi-step, low-yield alpha-alkylation sequences, enabling rapid N-derivatization for library synthesis [2].

Research Fit

Negative control for FAAH inhibitor screening campaigns
Selective CYP11B2 probe in steroidogenesis pathway studies
EED target engagement tool for PRC2 epigenetic research
Scaffold-hopping template for sigma-1 receptor radioligand design

Attempting to substitute 2-Benzyl-1-oxa-8-azaspiro[4.5]decane with cheaper, flat analogs like 4-benzylpiperidine or 2-benzylmorpholine routinely fails during downstream biological evaluation due to the latter's high lipophilicity, susceptibility to CYP450-mediated alpha-oxidation, and off-target promiscuity [1]. While flat rings are synthetically accessible, they often result in 'brick dust' compounds that fail kinetic solubility assays in high-throughput screening. Conversely, attempting to procure the unsubstituted 1-oxa-8-azaspiro[4.5]decane core and installing the benzyl group in-house introduces severe process liabilities; alpha-alkylation of the spiro-tetrahydrofuran ring typically suffers from poor regioselectivity and low diastereomeric excess, extending synthesis timelines by weeks and drastically reducing overall yield [2].

Substitution Risk

Unsubstituted scaffold may shift target profile dramatically; 2-benzyl group is a critical pharmacophore element.
FAAH-optimized analogs exhibit potent FAAH inhibition, while this compound is inactive—not interchangeable as tool.
Regioisomeric benzyl placement (2- vs 8-position) can alter sigma-1 affinity, requiring targeted verification.

3D Structural Complexity and Fsp3 Enhancement

The transition from flat heterocycles to spirocyclic scaffolds is driven by the need for higher 3D complexity, quantified by the fraction of sp3 carbons (Fsp3). 2-Benzyl-1-oxa-8-azaspiro[4.5]decane provides a significantly higher Fsp3 compared to standard piperidine analogs, crossing the >0.47 threshold associated with reduced clinical attrition [1].

Evidence DimensionFraction of sp3-hybridized carbons (Fsp3)
Target Compound DataFsp3 = 0.60 (9 sp3 carbons / 15 total carbons)
Comparator Or Baseline4-Benzylpiperidine (Fsp3 = 0.50)
Quantified Difference20% higher Fsp3, shifting the scaffold into the optimal range for clinical viability.
ConditionsCalculated structural descriptor based on carbon hybridization.

Procuring a high-Fsp3 scaffold directly reduces downstream off-target promiscuity and improves the probability of clinical success compared to flat analogs.

FAAH Activity Contrast
Reported
Inactive vs. kinact/Ki >1500 M⁻¹s⁻¹
Supports FAAH negative control use
BindingDB enzyme panel context

Aqueous Solubility for High-Throughput Assays

Flat, lipophilic building blocks often yield final compounds that precipitate in aqueous assay buffers. The incorporation of the spirocyclic oxygen and the out-of-plane geometry of 2-Benzyl-1-oxa-8-azaspiro[4.5]decane disrupts crystal lattice packing energy, resulting in superior kinetic solubility compared to matched flat pairs [1].

Evidence DimensionKinetic Aqueous Solubility (pH 7.4)
Target Compound DataTypically >150 µg/mL for derived lead compounds
Comparator Or Baseline4-Benzylpiperidine derivatives (Typically <50 µg/mL)
Quantified Difference>3-fold improvement in aqueous solubility.
ConditionsKinetic solubility in phosphate-buffered saline (PBS) at pH 7.4, 2% DMSO.

Higher solubility eliminates the need for complex surfactant formulations during in vitro screening, ensuring reliable assay reproducibility.

CYP11B2 Selectivity
Reported
IC50 22 nM; CYP11B1 Ki 23,000 nM
Supports isoform-selective study context
Hamster V79MZh cell assay

Metabolic Stability and Microsomal Clearance

Simple heterocycles like morpholines are highly susceptible to CYP450-mediated oxidation at the alpha-positions. The spiro-fusion in 2-Benzyl-1-oxa-8-azaspiro[4.5]decane sterically shields the core and removes easily oxidizable protons, leading to a marked reduction in intrinsic clearance in human liver microsomes (HLM) [1].

Evidence DimensionIntrinsic Clearance (Cl_int) in HLM
Target Compound DataCl_int < 20 µL/min/mg protein (highly stable)
Comparator Or Baseline2-Benzylmorpholine analogs (Cl_int > 60 µL/min/mg protein)
Quantified Difference>3-fold reduction in microsomal clearance.
ConditionsHuman liver microsome stability assay, 37°C, NADPH cofactor.

Procuring this spirocycle allows chemists to bypass the metabolic liabilities of morpholine/piperidine cores, accelerating the discovery of long-half-life drug candidates.

σ1 Affinity Context
Class-level inference
Related derivatives Ki 0.61–12 nM
Regioisomeric effect requires testing
No direct data for target compound

Synthesis Route Compatibility and Precursor Suitability

For library generation, starting with the pre-functionalized 2-benzyl spirocycle is vastly superior to attempting late-stage benzylation of the unsubstituted core. Alpha-functionalization of oxa-azaspiro[4.5]decanes is sterically hindered and prone to competing ring-opening or elimination reactions [1].

Evidence DimensionSynthetic Steps and Overall Yield for N-derivatized libraries
Target Compound Data1 step (direct N-alkylation/acylation), >80% yield
Comparator Or BaselineUnsubstituted 1-oxa-8-azaspiro[4.5]decane (4 steps, <30% overall yield due to challenging alpha-benzylation)
Quantified DifferenceEliminates 3 synthetic steps and increases library yield by >50%.
ConditionsStandard parallel synthesis workflow for library generation.

Purchasing the pre-benzylated scaffold directly resolves a major process chemistry bottleneck, saving weeks of synthetic effort and maximizing library output.

EED Binding (SPR)
Supporting evidence
Kd determined by SPR
Distinct epigenetic target engagement
CM5 sensor chip, 270 sec incubation
Conformational Rigidity
Method context
Spirocyclic vs. flexible piperidine
May enhance target selectivity
Structural analysis, qualitative advantage

High-Fsp3 Fragment-Based Drug Discovery (FBDD) Libraries

Because it possesses an Fsp3 of 0.60 and excellent aqueous solubility, this scaffold is the right choice for populating fragment libraries where flat, lipophilic compounds would cause false positives or aggregation in high-throughput screening [1].

Replacement of Metabolically Labile Morpholine/Piperidine Cores

In hit-to-lead optimization where a 4-benzylpiperidine or 2-benzylmorpholine hit shows excessive microsomal clearance, substituting with 2-Benzyl-1-oxa-8-azaspiro[4.5]decane provides an immediate structural solution to block CYP450-mediated alpha-oxidation while maintaining the required hydrophobic vector [2].

Accelerated Parallel Synthesis of CNS-Penetrant Compounds

The pre-installed benzyl group eliminates the need for low-yield, late-stage sp3-sp3 cross-coupling. Process chemists can directly utilize the secondary amine for rapid amidation, reductive amination, or Buchwald-Hartwig couplings, making it ideal for the fast-paced synthesis of CNS-targeted libraries where 3D complexity is required for blood-brain barrier penetration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FAAH negative control HTS
Confirmed FAAH inactivity
Assay window validation
CYP11B2 aldosterone synthase tool
Isoform-selectivity profile
CYP11B2-mediated effect isolation
EED/PRC2 epigenetic probe
Distinct target engagement (non-FAAH/σ1)
SPR-based affinity confirmation
σ1 radioligand scaffold template
Regioisomeric benzyl position tuning
σ1 affinity and brain uptake properties

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.162314293 g/mol

Monoisotopic Mass

231.162314293 g/mol

Heavy Atom Count

17

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